N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine
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Overview
Description
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H16N4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-D]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . For N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine, the specific synthetic route involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for thieno[3,2-D]pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the preparation of intermediate compounds, cyclization reactions, and purification processes to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives .
Scientific Research Applications
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
Thieno[3,2-D]pyrimidin-4-ones: These compounds have similar structures but differ in their functional groups and biological activities.
Thieno[3,4-B]pyridine derivatives: These compounds have a different ring structure but share some common synthetic routes and applications.
N4-Alkyl-N2-phenyl-pyrrolo[3,2-D]pyrimidine-2,4-diamine derivatives: These compounds have similar core structures but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H16N4S |
---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
4-N-pentan-2-ylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H16N4S/c1-3-4-7(2)13-10-9-8(5-6-16-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3,(H3,12,13,14,15) |
InChI Key |
JWMVJOXAALGCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=NC(=NC2=C1SC=C2)N |
Origin of Product |
United States |
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